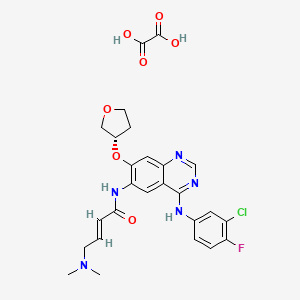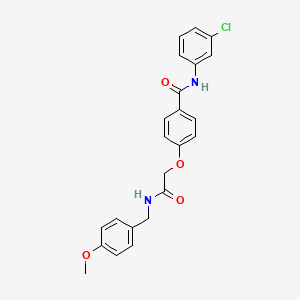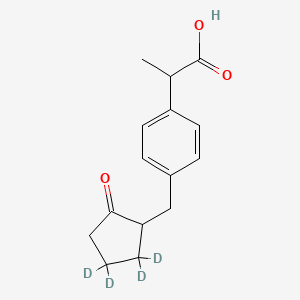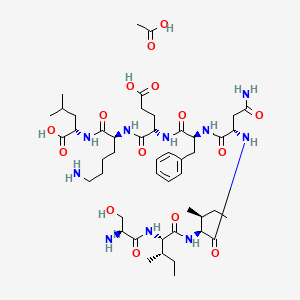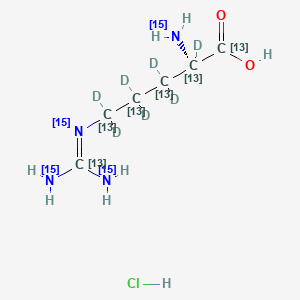
L-Arginine-13C6,15N4,d7 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine-13C6,15N4,d7 (hydrochloride) is a labeled form of L-Arginine hydrochloride, where the carbon atoms are labeled with 13C, nitrogen atoms with 15N, and hydrogen atoms with deuterium (d7). This compound is primarily used in scientific research as a tracer in metabolic studies and drug development due to its stable isotope labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-13C6,15N4,d7 (hydrochloride) involves the incorporation of stable isotopes into the L-Arginine molecule. The process typically starts with the synthesis of labeled precursors, which are then used in the synthesis of the final product. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without any loss of labeling .
Industrial Production Methods
Industrial production of L-Arginine-13C6,15N4,d7 (hydrochloride) involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets the required specifications for research use .
化学反应分析
Types of Reactions
L-Arginine-13C6,15N4,d7 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Arginine-13C6,15N4,d7 (hydrochloride) can lead to the formation of nitric oxide, a potent vasodilator .
科学研究应用
L-Arginine-13C6,15N4,d7 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and metabolism of arginine in various biochemical pathways.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of cellular metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the study of nitric oxide synthesis and its effects
作用机制
L-Arginine-13C6,15N4,d7 (hydrochloride) acts as a nitrogen donor for the synthesis of nitric oxide, a potent vasodilator. The compound is metabolized by nitric oxide synthase enzymes, leading to the production of nitric oxide, which then exerts its effects by relaxing blood vessels and improving blood flow. The stable isotope labeling allows for precise tracking of the compound’s metabolism and its effects on various molecular targets and pathways .
相似化合物的比较
L-Arginine-13C6,15N4,d7 (hydrochloride) is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
L-Arginine-13C6,15N4 (hydrochloride): Labeled with 13C and 15N but not deuterium.
L-Arginine-13C6 (hydrochloride): Labeled with 13C only.
L-Arginine-15N4 (hydrochloride): Labeled with 15N only
These similar compounds are also used in research but may not provide the same level of precision in tracking metabolic pathways as L-Arginine-13C6,15N4,d7 (hydrochloride).
属性
分子式 |
C6H15ClN4O2 |
|---|---|
分子量 |
227.63 g/mol |
IUPAC 名称 |
(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino]-2,3,3,4,4,5,5-heptadeuterio(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1,7+1,8+1,9+1,10+1; |
InChI 键 |
KWTQSFXGGICVPE-JPYWAUJDSA-N |
手性 SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([2H])[13C]([2H])([2H])[15N]=[13C]([15NH2])[15NH2])[15NH2].Cl |
规范 SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide](/img/structure/B12418098.png)
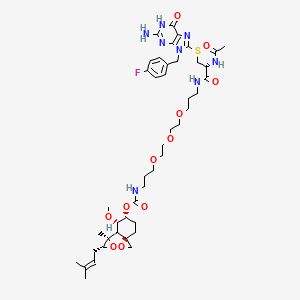

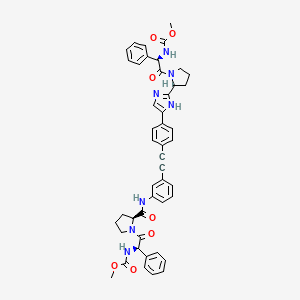

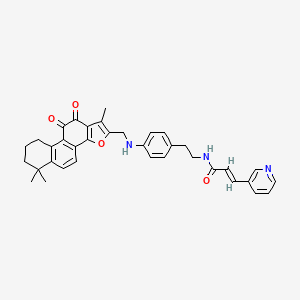
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)

